molecular formula C7H10ClNS B193911 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride CAS No. 28783-41-7

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride

Cat. No. B193911
CAS RN: 28783-41-7
M. Wt: 175.68 g/mol
InChI Key: QMXCTKPNQFJZGK-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride is a chemical compound with the molecular formula C7H10ClNS . It is an off-white to cream powder used as an intermediate for APIs such as Clopidogrel and Prasugrel . It is a versatile compound widely used in scientific research due to its diverse applications in organic synthesis and medicinal chemistry.


Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride can be represented by the canonical SMILES string C1CNCC2=C1SC=C2.Cl . The InChI code for this compound is 1S/C7H9NS.ClH/c1-3-8-5-6-2-4-9-7 (1)6;/h2,4,8H,1,3,5H2;1H .


Physical And Chemical Properties Analysis

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride has a molecular weight of 175.68 g/mol . It is a white to pale-yellow powder or crystals . The compound should be stored at room temperature, in a dark place, and under an inert atmosphere .

Scientific Research Applications

Key Intermediate in Drug Synthesis

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride is a crucial intermediate in the synthesis of prasugrel, a new antithrombotic drug. The synthesis process involves alkylation, oxidation, and deprotection reactions, starting from this compound, with an overall yield of about 67% (Pan Xian-hua, 2011).

Anticonvulsant Activities

Research has shown that novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines exhibit significant anticonvulsant activity against seizures induced by N-methyl-D-aspartate (NMDA) in mice (M. Ohkubo et al., 1996).

Biological Activity of Derivatives

Various derivatives of 4,5,6,7-tetrahydrothieno pyridine have been synthesized and evaluated for different biological activities, suggesting potential as future drug leads (J. Sangshetti et al., 2014).

Potential in Cerebral Protection

Derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine have shown promise as cerebral protective agents, exhibiting anti-inflammatory and neuroprotective properties (C. Mackay & R. Waigh, 1982).

Inhibition of Tumor Necrosis Factor-α

Some novel 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives have been identified as potent inhibitors of tumor necrosis factor-α (TNF-α) production, suggesting their potential use in inflammatory diseases (Masakazu Fujita et al., 2002).

Complement Inhibition Activity

Tetrahydrothieno[3,2-c]pyridine derivatives have been synthesized and shown to inhibit the activation of human complement, offering potential in controlling immune responses (H. E. Master et al., 2008).

Anti-Platelet Aggregation

Research indicates that certain derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine have anti-platelet aggregation activity, suggesting potential therapeutic applications in cardiovascular diseases (C. Die, 2009).

Inhibition of Nitric Oxide Synthase

Some derivatives have been identified as potent inhibitors of inducible and neuronal nitric oxide synthase, offering potential therapeutic applications in inflammatory and neurodegenerative diseases (H. Beaton et al., 2001).

Glucose-6-Phosphatase Inhibition

Substituted 4,5,6,7-tetrahydrothieno[3,2-c]- and -[2,3-c]pyridines have shown potent glucose-6-phosphatase catalytic site inhibition, suggesting applications in managing diabetes (P. Madsen et al., 2000).

Anti-Metastatic Potential

Ticlopidine, a derivative of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, has shown inhibitory effects on blood-borne metastasis in rodent tumors, indicating its potential in cancer treatment (S. Kohga et al., 1981).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H315, H319, H320, H335, which indicate that it can cause skin irritation, eye irritation, specific target organ toxicity (single exposure; respiratory tract irritation), and may cause respiratory irritation . The precautionary statements are P202, P261, P280, P305, P338, P351, which suggest measures to prevent exposure and advise on what to do if exposure occurs .

properties

IUPAC Name

4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h2,4,8H,1,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXCTKPNQFJZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951426
Record name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
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Molecular Weight

175.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride

CAS RN

28783-41-7
Record name Thieno[3,2-c]pyridine, 4,5,6,7-tetrahydro-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydrothieno[3,2-c]pyridinium chloride
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Record name 4,5,6,7-TETRAHYDROTHIENO(3,2-C)PYRIDINIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

To 73 ml dimethylformamide heated at 45° C. in which are dissolved 0.45 mole gaseous hydrochloric acid, is added, over 25 minutes, a mixture of 17 g (0.2 M) s.hexahydrotriazine of n. n.butylamine/and 26 g 2-(2-thienyl)ethylamine. The temperature of the medium is maintained at 45° C. throughout the addition by means of a cold water bath. The desired product precipitates out at the end of the addition. Filtration gives 22.16 g 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (Yield: 65%).
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Synthesis routes and methods II

Procedure details

To a solution of 12.7 g (0.1 M) 2-(2-thienyl)ethylamine in 20 ml dimethylformamide heated at 55° C. are added, over 10 minutes, 8.05 g (0.1 M) chloromethylmethylether diluted in 10 ml dimethylformamide. After addition of the chloromethylmethylether, the medium is maintained at 70° C. for 2 hours, and is then cooled to room temperature. The desired product precipitates out and is rinsed with acetone, to give 5.5 g 4,5,6,7-tetrahydro-thieno[3,2-c]-pyridine hydrochloride (M.p=225° C.; Yield: 31%).
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Synthesis routes and methods III

Procedure details

100 gm. of 2-thienylethylamine was charged in a 1 liter reaction vessel equipped with a dean stark assembly for azeotropic removal of water. Dichloroethane (600 ml.) was added and the mixture stirred for 5 minutes. 26.4 gm. paraformaldehyde was added and the reaction mass was heated to reflux. Water formed in the reaction was continuously removed. After 4 hours the reaction mass was cooled to 30° C. and 133 ml. of 6.6N hydrochloric acid solution in dimethyl formamide was added. The reaction mass was heated to 70° C. for 4 hours. The reaction cooled to 15° C. and filtered under suction and washed with dichloroethane. The solid obtained was dried in oven at 50° C. 124 gm (90%) of 4,5,6,7-tetrahydrothieno(3,2-c)pyridine hydrochloride are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride
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Citations

For This Compound
115
Citations
S Kohga, M Kinjo, K Tanaka, H Ogawa, M Ishihara… - Cancer Research, 1981 - AACR
A new platelet aggregation inhibitor compound, 5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine hydrochloride (ticlopidine), was examined for its inhibitory effects on blood-…
Number of citations: 49 aacrjournals.org
M OHKUBO, A KUNO, K KATSUYA, Y UEDA… - Chemical and …, 1996 - jstage.jst.go.jp
Novel 4, 5, 6, 7-tetrahydrothieno [3, 2-c] pyridines, 1-thienyl-1, 2, 3, 4-tetrahydroisoquinolines and related compounds, in which the benzene rings of (+)-1 (FR115427) were replaced …
Number of citations: 11 www.jstage.jst.go.jp
HE Master, SI Khan, KA Poojari - 2008 - nopr.niscpr.res.in
A series of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives have been synthesized and evaluated for their activity on the activation of human complement (classical pathway) and their …
Number of citations: 7 nopr.niscpr.res.in
JN Sangshetti, AS Zambare… - Mini Reviews in …, 2014 - ingentaconnect.com
4,5,6,7-Tetrahydrothieno pyridine is an important class of heterocyclic nucleus. Various 4,5,6,7-tetrahydrothieno pyridine derivatives have been synthesized and evaluated for various …
Number of citations: 17 www.ingentaconnect.com
GL Grunewald, MR Seim, SR Bhat, ME Wilson… - Bioorganic & medicinal …, 2008 - Elsevier
A series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) was synthesized and evaluated for their human phenylethanolamine N-methyltransferase (hPNMT) inhibitory …
Number of citations: 26 www.sciencedirect.com
Y Li, Y Chang, J Fu, R Ding, L Zhang, T Liang… - European Journal of …, 2021 - Elsevier
To resolve the problem of drug resistance caused by epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer, we used the principle of collocation to design and …
Number of citations: 9 www.sciencedirect.com
JN Sangshetti, FAK Khan, RS Chouthe… - Chinese Chemical …, 2014 - Elsevier
A novel series of 5-((5-substituted-1H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridines 5(a–i) has been synthesized from thienopyridine hydrazide, substituted aromatic …
Number of citations: 60 www.sciencedirect.com
SB Bhalekar, SN Shelke - Chemistry & Biodiversity, 2019 - Wiley Online Library
A series of analogs containing tetrahydrothieno[3,2‐c]pyridine‐2‐carboxamide as a building block with numerous alicyclic and aromatic amines were synthesized. All analogs were …
Number of citations: 1 onlinelibrary.wiley.com
JE Vincent, FJ Zijlstra, CM de Wit, IL Bonta - … , Leukotrienes and Medicine, 1984 - Elsevier
A metabolite of ticlopidine, PCR 3787, in concentrations from 25–200 μg/ml inhibited the aggregation of human platelets, induced by different amounts of collagen. The effect of PCR …
Number of citations: 4 www.sciencedirect.com
W Ou, W Yi, F Liu, X Pan… - Journal of Chemical …, 2013 - journals.sagepub.com
An efficient synthesis of prasugrel, a thienopyridine ADP-receptor antagonists, is described. A thienopyridine inter-mediate was prepared by N-protection, boric acid substitution and N-…
Number of citations: 1 journals.sagepub.com

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